molecular formula C8H12O2 B7965785 Octadienoic acid CAS No. 22329-75-5

Octadienoic acid

Cat. No.: B7965785
CAS No.: 22329-75-5
M. Wt: 140.18 g/mol
InChI Key: QZGIOJSVUOCUMC-YTXTXJHMSA-N
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Description

Octadienoic acid is an organic compound with the molecular formula C8H12O2. It is a type of dienoic acid, meaning it contains two double bonds within its carbon chain. This compound is known for its various isomers, such as (2E,4E)-2,4-octadienoic acid and (5E)-5,7-octadienoic acid . These isomers exhibit different chemical properties and reactivities due to the positions of their double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadienoic acids can be synthesized through several methods. One common approach involves the reaction of butadiene with 3-butenoic acid in the presence of complex catalysts such as rhodium or nickel. This reaction typically occurs under an inert atmosphere at temperatures ranging from 60°C to 140°C . Another method involves the selective two-step oxidation of commercially available geraniol or nerol using the Dess-Martin oxidant and Pinnick oxidation .

Industrial Production Methods

Industrial production of octadienoic acids often relies on catalytic processes. For instance, the reaction of butadiene with 3-butenoic acid in the presence of rhodium or nickel catalysts is a scalable method used in industrial settings . These processes are designed to maximize yield and efficiency while maintaining the desired chemical properties of the product.

Chemical Reactions Analysis

Types of Reactions

Octadienoic acid undergoes various chemical reactions, including:

    Oxidation: Octadienoic acids can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert octadienoic acids into saturated or partially saturated acids.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated octanoic acids.

    Substitution: Halogenated or alkylated octadienoic acids.

Scientific Research Applications

Octadienoic acid and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of octadienoic acid varies depending on its specific application. In biological systems, it can interact with cellular membranes and enzymes, leading to various physiological effects. For example, certain derivatives of this compound have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . These interactions highlight the compound’s potential as a therapeutic agent.

Comparison with Similar Compounds

Octadienoic acid can be compared with other dienoic acids and related compounds:

Properties

IUPAC Name

(2E,4E)-octa-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGIOJSVUOCUMC-YTXTXJHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346940
Record name (2E,4E)-2,4-Octadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83615-26-3, 22329-75-5
Record name Octadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-2,4-Octadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTADIENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8D1P4247
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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